1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine is a synthetic organic compound with the Chemical Abstracts Service (CAS) number 1355225-48-7. This compound features a piperazine ring linked to a pyridine moiety that contains a tert-butylthio group and a methyl substituent. The molecular formula is , and it has a molecular weight of 265.42 g/mol .
Classification: This compound falls under the category of heterocyclic compounds due to the presence of both piperazine and pyridine rings. It is primarily utilized in medicinal chemistry and pharmacological research due to its potential biological activities.
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine typically involves several steps, starting from commercially available precursors. The following outlines a common synthetic route:
These methods often require careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity.
The molecular structure of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can be represented as follows:
The compound's structure can be visualized using its SMILES notation: CC1=NC(=C(C=N1)N2CCN(CC2)C(=O)C(C)(C)C)SC(C)(C)C
.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
The mechanism of action for 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine involves its interaction with biological targets such as enzymes or receptors. This compound may inhibit specific enzyme activities or modulate signaling pathways by binding to target sites. The exact pathways and effects depend on the biological context in which it is studied, which may include potential applications in treating neurological disorders or cancer.
While specific physical properties such as density, boiling point, and melting point are not well-documented for this compound, its molecular weight is established at 265.42 g/mol.
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry and medicinal chemistry.
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine has several scientific applications:
This compound represents an intriguing area of research within pharmaceutical sciences due to its unique structural features and potential biological activities.
CAS No.:
CAS No.:
CAS No.: 2514-52-5